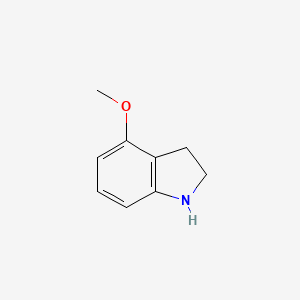

4-methoxy-2,3-dihydro-1H-indole

Overview

Description

4-Methoxy-2,3-dihydro-1H-indole (CAS: 7555-94-4) is a bicyclic heterocyclic compound featuring a partially saturated indole core with a methoxy substituent at the 4-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. Key physicochemical properties include a predicted boiling point of 278.1±29.0 °C and a density of 1.076±0.06 g/cm³ . The compound is sensitive to oxidation and requires storage under inert gas (e.g., nitrogen or argon) at 2–8 °C . It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system and modifiable dihydroindole scaffold.

Mechanism of Action

Biochemical Pathways

Indole derivatives, to which 4-methoxyindoline belongs, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

4-methoxy-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, it can alter metabolic fluxes, impacting the overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves key interactions with amino acid residues in the active sites of enzymes or binding pockets of receptors . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic fluxes and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism.

Biological Activity

4-Methoxy-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₁NO

- Molecular Weight : 149.19 g/mol

- CAS Number : 7555-94-4

- Purity : Typically ≥95% .

This compound functions through various biochemical pathways. Indole derivatives are known to interact with multiple enzymes and receptors, influencing several biological processes:

- Enzyme Interaction : It binds with high affinity to various enzymes, potentially leading to their inhibition or activation. This interaction can modulate cellular signaling pathways and gene expression .

- Cellular Effects : The compound has been shown to affect cell proliferation, differentiation, and apoptosis by altering cellular metabolism and signaling pathways .

Biological Activities

The biological activities of this compound include:

- Antiviral Activity : Exhibits potential against viral infections.

- Anti-inflammatory Properties : Inhibits inflammatory responses.

- Anticancer Effects : Demonstrates cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : Effective against a range of bacterial pathogens.

- Neuroprotective Effects : Shows promise in protecting neuronal cells from oxidative stress .

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests its potential as an anti-inflammatory therapeutic agent.

Case Study 3: Antimicrobial Efficacy

Research demonstrated that this compound exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential application in treating resistant bacterial infections.

Scientific Research Applications

Pharmaceutical Development

4-Methoxy-2,3-dihydro-1H-indole is recognized for its potential in drug development, especially targeting neurological disorders. Its structural characteristics allow it to interact with specific biological targets, making it a valuable lead compound in pharmaceutical research.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its methoxy group can participate in various chemical reactions, including:

- Substitution Reactions : The methoxy group can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo oxidation to form indole derivatives or reduction to yield different hydrogenated forms .

Material Science

The compound is also explored for its applications in material science. Its unique properties contribute to the development of novel materials with enhanced characteristics:

- Polymer Development : It is used in creating polymers that exhibit improved mechanical and thermal properties .

- Coatings and Composites : Research indicates potential uses in coatings that require specific chemical resistance or durability .

Biological Studies

Researchers utilize this compound to investigate its biological effects:

- Neuroprotective Effects : Studies have demonstrated its potential to reduce reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative stress in neuronal cells .

- Anticancer Activity : Case studies reveal significant cytotoxicity against various cancer cell lines. For instance:

Cytotoxicity Against Cancer Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methoxy-Dihydro-Indole | A549 | 5.6 |

| 4-Methoxy-Dihydro-Indole | MDA-MB-231 | 6.8 |

| 4-Methoxy-Dihydro-Indole | SK-OV3 | 4.5 |

Neuroprotective Effects

| Treatment | ROS Levels (µM) | Control (µM) |

|---|---|---|

| 4-Methoxy-Dihydro-Indole | 12 | 25 |

| Control | 25 | - |

Comparison with Similar Compounds

Structural Analogues: Methoxy-Substituted Dihydroindoles

4-Methoxy-2,3-dihydro-1H-indole vs. 7-Methoxy-2,3-dihydro-1H-indole

- Substituent Position: The methoxy group at the 4-position (vs. 7-position) significantly influences electronic distribution and steric interactions. For example, 4-methoxy derivatives exhibit enhanced binding to serotonin receptors (5-HTR) compared to non-methoxy or differently substituted analogs .

- Bioactivity: In a phthalimide-based series, 4-methoxy analogs (e.g., compounds 15, 17–19) demonstrated superior inhibitory activity compared to non-methoxy counterparts (compounds 20–23), with activity peaking at a four-methylene linker .

This compound vs. 4-Methoxyindoline-2,3-dione

- Functional Groups : The 2,3-dione moiety in 4-methoxyindoline-2,3-dione (CAS: 108937-87-7) introduces electrophilic carbonyl groups, enabling nucleophilic addition reactions. This contrasts with the reduced reactivity of the dihydroindole core in this compound .

- Applications : The dione derivative is a precursor for thiosemicarbazides and indole-2,3-dione derivatives, which are explored for antimicrobial and anticancer activities .

Halogenated Derivatives

This compound vs. 6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45b)

- Structural Complexity: Compound 45b incorporates a pyridine ring fused to the indole system, increasing planarity and rigidity.

- Bioavailability: Fluorination at the 6-position improves metabolic stability and blood-brain barrier penetration, a critical advantage over non-halogenated methoxyindoles in CNS-targeted drug design .

Oxidation State Variations

This compound vs. 4-Methoxyindole-3-carboxaldehyde

- Synthetic Utility : 4-Methoxyindole-3-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 4-methoxyindole using POCl₃/DMF, followed by NaOH quenching . In contrast, this compound is typically prepared via catalytic hydrogenation of indoles or cyclization of substituted anilines .

- Reactivity : The aldehyde group in the former facilitates condensation reactions (e.g., nitroolefin synthesis), whereas the dihydroindole’s saturated ring enables selective functionalization at the 1-position .

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOTXFNRNVNXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585691 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7555-94-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.